molecular formula C20H28N6O2S B10864447 N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

Cat. No.: B10864447
M. Wt: 416.5 g/mol
InChI Key: SOFKZAWQWYFPEI-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a tetrahydropyridinecarbothioamide moiety

Preparation Methods

The synthesis of N-CYCLOPENTYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the 3,4-dimethoxyphenyl group, followed by the formation of the tetrahydropyridinecarbothioamide moiety. The cyclopentyl group is then introduced through a series of reactions that may involve cyclization, substitution, and condensation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

N-CYCLOPENTYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, such as its interaction with enzymes or receptors. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or gene expression pathways .

Comparison with Similar Compounds

N-CYCLOPENTYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can be compared with similar compounds, such as 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine and 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide. These compounds share structural similarities but differ in their specific functional groups and overall structure. The uniqueness of N-CYCLOPENTYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE lies in its combination of the cyclopentyl, dimethoxyphenyl, and tetrahydropyridinecarbothioamide moieties, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H28N6O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine-1-carbothioamide

InChI

InChI=1S/C20H28N6O2S/c1-27-17-8-7-14(13-18(17)28-2)19-22-24-26(23-19)16-9-11-25(12-10-16)20(29)21-15-5-3-4-6-15/h7-8,13,15-16H,3-6,9-12H2,1-2H3,(H,21,29)

InChI Key

SOFKZAWQWYFPEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCN(CC3)C(=S)NC4CCCC4)OC

Origin of Product

United States

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